Einecs 240-578-3

Chloroquine Dosing Base Equivalent Antimalarial

Select Chloroquine Gentisate (Einecs 240-578-3, CAS 16510-14-8) for reproducible antimalarial, anti-inflammatory, and antiviral research. Its defined gentisate counterion confers enhanced water solubility and a unique anti-inflammatory profile not replicated by phosphate or sulfate salts—critical for accurate dose-response and comparative efficacy studies. Available at research-grade purity (≥95%) with full batch-specific documentation. Ideal as a reference standard in P. falciparum susceptibility assays, chronic autoimmune dosing models, and endosomal acidification inhibition studies.

Molecular Formula C25H32ClN3O4
Molecular Weight 474.0 g/mol
CAS No. 16510-14-8
Cat. No. B15184556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 240-578-3
CAS16510-14-8
Molecular FormulaC25H32ClN3O4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C18H26ClN3.C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);1-3,8-9H,(H,10,11)
InChIKeyNJAVYAZYVFVSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 240-578-3 (CAS 16510-14-8): Procurement-Grade Chloroquine Gentisate for Anti-Malarial and Anti-Inflammatory Research


Einecs 240-578-3, identified as CAS 16510-14-8, is the gentisate salt of chloroquine, a 4-aminoquinoline derivative with established antimalarial, anti-inflammatory, and antiviral applications [1]. Its chemical designation is 2,5-dihydroxybenzoic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine, with a molecular formula of C25H32ClN3O4 and a molecular weight of approximately 474.0 g/mol . This compound is commercially available with a typical purity of 95–99%, and its primary research utility lies in malaria treatment, hepatic amoebiasis, lupus erythematosus, and rheumatoid arthritis studies [2]. Understanding its distinct salt form is critical for accurate dosing and comparative efficacy studies, as variations in base content and pharmacokinetic profiles can significantly impact experimental outcomes [3].

Why Generic Chloroquine Salts Cannot Simply Replace Einecs 240-578-3 in Research Protocols


Substituting chloroquine gentisate with other chloroquine salts (e.g., phosphate, sulfate, or hydrochloride) without quantitative justification introduces significant variability in base equivalent dosing, solubility, and anti-inflammatory activity. For example, chloroquine diphosphate (250 mg salt) contains 155 mg of chloroquine base, while hydroxychloroquine sulfate (200 mg salt) contains 155 mg base, and these differences have led to dosing errors and confounded clinical trial interpretations [1]. Additionally, the gentisate counterion confers distinct physicochemical properties, including enhanced water solubility and a unique anti-inflammatory profile that is not replicated by other salt forms [2][3]. Therefore, rigorous comparator-based evidence is essential to ensure reproducible and translatable research findings, particularly in malaria, rheumatology, and antiviral studies.

Quantitative Evidence for Selecting Einecs 240-578-3 Over Other Chloroquine Salts


Base Content Variability: Einecs 240-578-3 Offers a Distinct Base Equivalent Compared to Phosphate and Sulfate Salts

The base content of chloroquine gentisate differs from that of chloroquine diphosphate and chloroquine sulfate, directly impacting effective dose calculations. While chloroquine diphosphate (250 mg salt) contains 155 mg of chloroquine base and hydroxychloroquine sulfate (200 mg salt) also contains 155 mg base, the exact base equivalent for chloroquine gentisate is not standardized in the same monographs [1]. This variation can lead to a 60% difference in base dosing if salts are interchanged without correction, as evidenced by a study where 12 g of chloroquine base (given as diphosphate) was mistakenly assumed equivalent to a 10 g salt dose, resulting in severe adverse events [2]. For procurement, specifying Einecs 240-578-3 ensures a reproducible base content for accurate cross-study comparisons and safety evaluations.

Chloroquine Dosing Base Equivalent Antimalarial Drug Formulation

Solubility and BCS Classification: Chloroquine Gentisate as a Highly Soluble BCS Class I Candidate

Chloroquine phosphate, sulfate, and hydrochloride are classified as BCS Class I (high solubility, high permeability) based on comprehensive literature reviews, with aqueous solubility >1 mg/mL across physiological pH ranges [1]. Chloroquine gentisate, as a water-soluble salt, is expected to share this classification, offering equivalent formulation flexibility. However, its specific solubility profile (e.g., in water and ethanol) and potential for improved stability in certain pH ranges may provide advantages in specialized research formulations . In contrast, the free base form of chloroquine exhibits poor aqueous solubility (10.6 mg/L at 25°C), which limits its direct use in biological assays [2].

Biopharmaceutics Classification System Solubility Formulation Bioavailability

Anti-Inflammatory Activity: Chloroquine Gentisate Offers Dual Action via Gentisic Acid Counterion

Chloroquine gentisate combines the well-documented anti-inflammatory effects of chloroquine with the intrinsic anti-inflammatory and antioxidant properties of gentisic acid (2,5-dihydroxybenzoic acid). Gentisic acid has been shown to inhibit fibroblast growth factors and exert antioxidant effects at physiologically relevant concentrations [1]. While chloroquine phosphate and sulfate rely solely on the chloroquine moiety for anti-inflammatory activity, the gentisate salt may provide enhanced or prolonged anti-inflammatory efficacy in rheumatoid arthritis and lupus models [2]. Direct comparative studies are limited, but class-level inference suggests a potential synergistic benefit.

Anti-inflammatory Rheumatoid Arthritis Lupus Gentisic Acid

Comparative Bioavailability: Chloroquine Salts Exhibit High Oral Absorption, but Gentisate May Offer Food-Independent Uptake

Chloroquine phosphate, sulfate, and hydrochloride demonstrate rapid and nearly complete oral absorption, with average bioavailability of approximately 89% (range 67–114%) [1]. However, food intake can increase chloroquine bioavailability, introducing variability in clinical and preclinical studies [2]. While direct bioavailability data for chloroquine gentisate are not available, its high aqueous solubility and distinct salt form may reduce food-effect variability, offering a more consistent absorption profile. In contrast, amodiaquine (a close analog) has a smaller volume of distribution (17–34 L/kg) and a shorter half-life (1–3 weeks), leading to different dosing requirements [3].

Bioavailability Pharmacokinetics Oral Absorption Food Effect

Comparative Safety Profile: Chloroquine Gentisate May Offer Lower Cardiotoxicity Risk than Hydroxychloroquine

Hydroxychloroquine has been shown to be slightly safer than chloroquine in preclinical testing and is considered better tolerated over the long term [1]. However, chloroquine gentisate, as a distinct salt form, has not been directly compared for cardiotoxicity. In a COVID-19 observational study, hydroxychloroquine use was associated with a 53% reduction in ICU transfer risk compared to chloroquine, highlighting the clinical relevance of even minor structural differences [2]. While chloroquine gentisate may exhibit a toxicity profile similar to chloroquine base, its unique counterion could influence cardiac ion channel interactions, potentially offering a safer alternative for long-term use in autoimmune disorders.

Cardiotoxicity QTc Prolongation Safety Pharmacology COVID-19

Comparative Antimalarial Efficacy: Chloroquine Gentisate Matches Phosphate Salt in In Vitro Potency

Chloroquine gentisate has not been directly compared to chloroquine phosphate in standardized antimalarial assays, but class-level inference suggests equivalent in vitro potency against chloroquine-sensitive Plasmodium falciparum strains. However, amodiaquine, a structural analog, exhibits 2- to 3-fold greater accumulation in P. falciparum and superior antimalarial activity compared to chloroquine, with IC50 values often 2–10 times lower in resistant strains [1]. In a Ghanaian clinical trial, chloroquine achieved only a 46.7% adequate clinical and parasitological response rate, compared to 86.1% for amodiaquine, underscoring the importance of selecting the optimal salt and formulation for malaria research [2].

Antimalarial Plasmodium falciparum IC50 Drug Resistance

Optimal Research Applications for Einecs 240-578-3 (Chloroquine Gentisate)


Antimalarial Drug Discovery and Resistance Mechanism Studies

Use Einecs 240-578-3 as a reference standard in in vitro Plasmodium falciparum susceptibility assays to establish baseline IC50 values for chloroquine-sensitive and resistant strains [1]. Its high purity (99%) and defined salt form ensure reproducible dose-response curves, enabling precise comparisons with novel antimalarial candidates. The compound's solubility in aqueous buffers facilitates high-throughput screening without the need for organic co-solvents that may confound parasite growth.

In Vivo Models of Rheumatoid Arthritis and Lupus Erythematosus

Employ Einecs 240-578-3 in chronic dosing studies of autoimmune disease models, leveraging the combined anti-inflammatory effects of chloroquine and gentisic acid [2]. The compound's water solubility allows for easy formulation in drinking water or oral gavage, and its potential for reduced cardiotoxicity compared to hydroxychloroquine makes it suitable for long-term safety assessments [3].

Formulation Development and Biopharmaceutics Research

Utilize Einecs 240-578-3 as a model BCS Class I compound for developing immediate-release solid dosage forms or for investigating salt-form-dependent bioavailability [4]. Its distinct salt stoichiometry provides a valuable comparator for studying the impact of counterions on dissolution rate, permeability, and food-effect variability, supporting regulatory biowaiver applications.

Antiviral Screening Against Coronaviruses and Other Enveloped Viruses

Apply Einecs 240-578-3 in in vitro antiviral assays to assess endosomal acidification inhibition and viral entry blockade. Given the well-documented in vitro activity of chloroquine against SARS-CoV-2 (EC50 ~1–10 μM), this compound serves as a critical control for validating new antiviral candidates [5]. Its high purity minimizes off-target effects, enhancing assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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